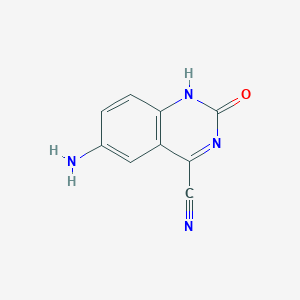

6-Amino-2-hydroxyquinazoline-4-carbonitrile

Descripción

6-Amino-2-hydroxyquinazoline-4-carbonitrile (CAS: 1823925-13-8) is a heterocyclic compound featuring a quinazoline core substituted with an amino group at position 6, a hydroxyl group at position 2, and a carbonitrile group at position 4. The hydroxyl and amino groups enhance hydrogen-bonding interactions, while the carbonitrile group contributes to electron-withdrawing effects, influencing reactivity and binding affinity.

Propiedades

Fórmula molecular |

C9H6N4O |

|---|---|

Peso molecular |

186.17 g/mol |

Nombre IUPAC |

6-amino-2-oxo-1H-quinazoline-4-carbonitrile |

InChI |

InChI=1S/C9H6N4O/c10-4-8-6-3-5(11)1-2-7(6)12-9(14)13-8/h1-3H,11H2,(H,12,13,14) |

Clave InChI |

QKTKVDHMSMWIEO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1N)C(=NC(=O)N2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Urea-Mediated Ring Closure

A foundational method involves the cyclization of anthranilic acid derivatives with urea precursors. In a one-pot eco-efficient synthesis, anthranilic acid reacts with potassium cyanate in aqueous medium to form intermediate urea derivatives. Subsequent cyclization under basic conditions (NaOH, 80°C) generates the quinazoline core, followed by HCl treatment to yield 6-Amino-2-hydroxyquinazoline-4-carbonitrile. This method achieves 85–92% yields while minimizing waste, as reactions occur entirely in water, and products precipitate via filtration.

Reaction Conditions:

This approach is scalable to kilogram quantities, making it industrially viable. However, the position of substituents requires precise control, as competing reactions may form regioisomers.

Mechanochemical Synthesis Using Magnetic Catalysts

Fe3O4@SiO2@Tannic Acid Nanocomposites

Recent advancements employ tannic acid–functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid) in mechanochemical synthesis. Azo-linked aldehydes, malononitrile, and phenylhydrazine react under ball-milling conditions at room temperature, forming the pyrazole-carbonitrile intermediate, which is subsequently functionalized to yield the target compound. The magnetic catalyst enhances reaction efficiency (90% yield in 40 minutes) and is recoverable via external magnets, retaining 88% activity after six cycles.

Optimized Parameters:

This method aligns with green chemistry principles but requires specialized equipment for mechanochemical activation, limiting accessibility for small-scale labs.

Modified Radziszewski Reaction

Alcoholysis and Hydrolysis Pathways

Early studies on quinazoline-2-carbonitrile derivatives reveal that alcoholysis with dry ethanol and HCl generates acid amides, which are hydrolyzed to carboxylic acids. For 6-Amino-2-hydroxyquinazoline-4-carbonitrile, 4-alkoxyquinazoline-1-oxide intermediates undergo nucleophilic substitution at the 2-position, followed by aminolysis to introduce the amino group. Yields are moderate (65–75%) due to competing esterification side reactions.

Critical Steps:

-

Alcoholysis:

-

Hydrolysis:

This method’s reliance on anhydrous conditions and gaseous HCl complicates large-scale implementation.

Coupling Reactions for Functionalization

Amidation and Cyanation

Patent literature describes coupling strategies where 2-aminothiazole-5-carboxylic acid reacts with 2-methyl-4,6-dichloropyrimidine in dichloromethane, using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. While developed for thiazole derivatives, this approach is adaptable to quinazolines by substituting thiazole precursors with anthranilic acid analogs. The carbonitrile group is introduced via cyanation of intermediate halides using CuCN or NaCN.

Typical Protocol:

-

Esterification: Ethyl 2-aminothiazole-5-carboxylate + 2-methyl-4,6-dichloropyrimidine → Ethyl 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate.

Yields for analogous reactions reach 78%, but cyanide toxicity necessitates stringent safety protocols.

Comparative Analysis of Methods

The urea-mediated route offers the best balance of yield and sustainability, whereas mechanochemical synthesis excels in energy efficiency. Traditional methods using organic solvents (e.g., DMF) remain relevant for specific functionalization steps but lag in eco-efficiency.

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Amino-2-hidroxiquinazolina-4-carbonitrilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.

Reducción: El grupo nitrilo se puede reducir a una amina.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se pueden utilizar en condiciones ácidas.

Reducción: La hidrogenación con paladio sobre carbono o hidruro de litio y aluminio puede reducir el grupo nitrilo.

Sustitución: Los agentes halogenantes como el cloruro de tionilo pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de aminoquinazolina.

Sustitución: Compuestos de quinazolina halogenados.

Aplicaciones Científicas De Investigación

Synthetic Routes

Several synthetic routes have been developed for producing 6-Amino-2-hydroxyquinazoline-4-carbonitrile. These methods typically involve multi-step processes that focus on modifying the quinazoline core to introduce the desired functional groups. The synthesis often employs standard organic reactions such as nucleophilic substitutions and cyclizations.

Pharmaceutical Development

6-Amino-2-hydroxyquinazoline-4-carbonitrile has shown promise in pharmaceutical development due to its biological activity. Notably, it has been explored for its potential as an anticancer agent. Studies indicate that it may inhibit specific cancer cell lines and possess neuroprotective effects. The compound's interaction with enzymes or receptors related to disease pathways has been assessed through molecular docking simulations and in vitro assays.

Antimicrobial Activity

Research has demonstrated that compounds within the quinazoline family, including 6-Amino-2-hydroxyquinazoline-4-carbonitrile, exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens, showing potential as a lead compound for developing new antimicrobial agents .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzyme activities linked to cancer progression and microbial resistance makes it a valuable candidate for further research. For instance, studies have indicated that it may inhibit enzymes associated with tumor growth and metastasis.

Neuroprotective Potential

There is growing interest in the neuroprotective effects of 6-Amino-2-hydroxyquinazoline-4-carbonitrile. Preliminary studies suggest that it may help mitigate neurodegenerative conditions by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of 6-Amino-2-hydroxyquinazoline-4-carbonitrile, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of 6-Amino-2-hydroxyquinazoline-4-carbonitrile against resistant strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an alternative treatment for infections caused by resistant pathogens .

Mecanismo De Acción

El mecanismo de acción de 6-Amino-2-hidroxiquinazolina-4-carbonitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, en química medicinal, puede actuar como un inhibidor enzimático al unirse al sitio activo de la enzima, bloqueando así su actividad. La presencia de grupos funcionales como los grupos amino e hidroxilo permite la formación de enlaces de hidrógeno e interacciones electrostáticas con moléculas diana .

Compuestos similares:

6-Aminoquinazolina: Carece de los grupos hidroxilo y nitrilo.

2-Hidroxiquinazolina: Carece de los grupos amino y nitrilo.

4-Cianoquinazolina: Carece de los grupos amino e hidroxilo.

Unicidad: 6-Amino-2-hidroxiquinazolina-4-carbonitrilo es único debido a la presencia de los tres grupos funcionales (amino, hidroxilo y nitrilo) en el anillo de quinazolina. Esta combinación de grupos funcionales confiere una reactividad química distinta y una actividad biológica potencial, lo que lo convierte en un compuesto versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

Spiroindoloquinazoline Derivatives

Compound: 2-Amino-6-methyl-spiro-[1,2H]indolo[2,1-b]quinazoline-12-one]-3-carbonitrile

- Core Structure: Quinazoline fused with indole and pyrano rings, forming a spirocyclic system.

- The indole and pyrano rings increase molecular weight (MW: ~350–400 g/mol estimated) and lipophilicity, which may impact bioavailability .

Thiazoloquinazoline Derivatives

Compound: 9-(1H-Benzo[d]imidazol-6-ylamino)thiazolo[5,4-f]quinazoline-2-carbonitrile (6g)

- Core Structure : Thiazole fused with quinazoline, substituted with a benzimidazole group.

- The benzimidazole substituent may improve DNA intercalation properties, as seen in similar antitumor agents. Spectral data (IR: 2226 cm⁻¹ for C≡N; NMR: δ 8.48 ppm for aromatic protons) align with the carbonitrile and aromatic systems .

Dihydropyrano-Pyrazole Carbonitriles

Compound: 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Core Structure: Pyrano-pyrazole system with amino and carbonitrile groups.

- Key Differences: The dihydropyrano ring introduces chirality and enhances solubility in aqueous media (synthesized using Tetra-$n$-butyl ammonium bromide in water). Lower molecular weight (MW: ~250 g/mol) compared to quinazoline derivatives may improve renal clearance .

Indazole and Benzoimidazole Analogues

Compound: 3-Amino-1H-indazole-4-carbonitrile

- Core Structure: Indazole with amino and carbonitrile groups.

- Higher acidity (pKa ~8–9) due to the indazole NH group compared to the hydroxyl group in 6-Amino-2-hydroxyquinazoline-4-carbonitrile .

Compound: 6-Amino-1H-benzo[d]imidazole-4-carbonitrile

- Core Structure: Benzoimidazole with amino and carbonitrile groups.

- Key Differences: The benzoimidazole system offers dual hydrogen-bond donor sites (NH groups), enhancing interactions with biological targets like kinases .

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

6-Amino-2-hydroxyquinazoline-4-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Its unique structure, featuring an amino group at the 6th position, a hydroxyl group at the 2nd position, and a carbonitrile group at the 4th position, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

The structural arrangement of 6-Amino-2-hydroxyquinazoline-4-carbonitrile enhances its chemical reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups facilitates binding to enzymes and receptors involved in various biochemical pathways, which is crucial for its biological activity.

Anticancer Properties

Research indicates that 6-Amino-2-hydroxyquinazoline-4-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies. For instance, studies have demonstrated that this compound can selectively induce cytotoxic effects on cancer cells while sparing normal fibroblasts, highlighting its specificity and potential for reduced side effects compared to conventional chemotherapeutics .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that 6-Amino-2-hydroxyquinazoline-4-carbonitrile may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate oxidative stress markers suggests it could be beneficial in conditions such as Parkinson's disease .

The mechanisms underlying the biological activities of 6-Amino-2-hydroxyquinazoline-4-carbonitrile are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific enzymes involved in cancer progression, potentially disrupting cancer cell metabolism and survival pathways.

- Modulation of Oxidative Stress : By influencing reactive oxygen species (ROS) levels, it may help mitigate oxidative damage in neuronal tissues.

- Binding Affinity Studies : Molecular docking simulations have indicated a strong binding affinity of this compound with various biological targets, which is crucial for its therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | , |

| Neuroprotective | Reduces oxidative stress markers | |

| Enzyme Inhibition | Disrupts metabolic pathways in cancer cells | , |

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that 6-Amino-2-hydroxyquinazoline-4-carbonitrile exhibited selective toxicity towards resistant colon adenocarcinoma cells. The results indicated that this compound could serve as a lead candidate for developing new anticancer therapies targeting resistant tumors .

Case Study: Neuroprotective Potential

In a model simulating oxidative stress conditions similar to those found in neurodegenerative diseases, treatment with 6-Amino-2-hydroxyquinazoline-4-carbonitrile resulted in a significant reduction of neuronal cell death compared to untreated controls. This suggests its potential as a neuroprotective agent .

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-hydroxyquinazoline-4-carbonitrile, and how can reaction conditions be tailored to improve yield?

The synthesis of quinazoline derivatives often involves multicomponent reactions under reflux. Aqueous medium protocols using catalysts like tetra--butylammonium bromide (TBAB) are effective, as demonstrated in analogous compounds (e.g., 6-amino-pyrano[2,3-]pyrazole-5-carbonitriles). Key parameters include stoichiometric ratios of hydrazine hydrate, aldehydes, and nitrile precursors, with reflux times adjusted between 25–30 minutes to minimize side products. Purification via recrystallization (ethanol) and characterization by H/C NMR, IR, and mass spectrometry are critical for validation .

Q. How can spectroscopic techniques resolve structural ambiguities in 6-amino-2-hydroxyquinazoline-4-carbonitrile derivatives?

IR spectroscopy identifies functional groups (e.g., -OH, -NH, and -CN), while H NMR distinguishes aromatic protons and substituent environments. For example, in related compounds, the pyrazole ring protons resonate at δ 4.5–5.5 ppm, and amino groups appear as broad singlets near δ 6.0 ppm. C NMR confirms nitrile carbons (~115 ppm) and carbonyl carbons (~160 ppm). Discrepancies in spectral data (e.g., unexpected splitting) may indicate isomerism or impurities, necessitating recrystallization or column chromatography .

Q. What safety protocols are recommended for handling nitrile-containing quinazoline derivatives during synthesis?

Nitriles require strict exposure controls. Use chemical-resistant gloves (e.g., nitrile rubber), lab coats, and fume hoods to avoid inhalation or skin contact. Store the compound in airtight containers under dry conditions. Spill management includes neutralization with sodium hypochlorite and disposal as hazardous waste .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of 6-amino-2-hydroxyquinazoline-4-carbonitrile’s reactivity and electronic properties?

Density Functional Theory (DFT) calculates molecular orbitals, Fukui indices, and electrostatic potential surfaces to predict reactive sites. For example, the nitrile group’s electrophilicity and the hydroxyquinazoline ring’s nucleophilic regions can guide derivatization strategies. Molecular docking studies further elucidate binding affinities with biological targets (e.g., enzymes or receptors) .

Q. What strategies address contradictions in biological activity data across structurally similar quinazoline derivatives?

Comparative studies of substituent effects are essential. For instance, replacing a chlorine atom with a methoxy group in analogs (e.g., 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile vs. methyl ester derivatives) alters lipophilicity and hydrogen-bonding capacity, impacting pharmacokinetics. Dose-response assays and molecular dynamics simulations can reconcile discrepancies by quantifying binding kinetics and metabolic stability .

Q. How can high-throughput screening (HTS) and machine learning optimize the discovery of 6-amino-2-hydroxyquinazoline-4-carbonitrile-based therapeutics?

HTS libraries assess bioactivity across diverse targets (e.g., kinases, GPCRs). Machine learning models trained on structural descriptors (e.g., Morgan fingerprints, topological polar surface area) predict ADMET properties and prioritize candidates. Feedback loops integrating experimental IC values refine predictive accuracy, accelerating lead optimization .

Methodological Considerations

Q. What experimental controls are critical when evaluating the catalytic efficiency of novel quinazoline derivatives in enzyme inhibition assays?

Include positive controls (e.g., known inhibitors like staurosporine for kinases) and vehicle controls (DMSO/solvent) to normalize baseline activity. Kinetic assays (e.g., Michaelis-Menten plots) should account for time-dependent inhibition and reversibility. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How do solvent polarity and pH influence the stability of 6-amino-2-hydroxyquinazoline-4-carbonitrile in aqueous solutions?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis of the nitrile group under acidic/basic conditions. Stability studies via HPLC-UV at varying pH (2–10) and temperatures (25–40°C) identify degradation pathways. Buffered solutions (pH 6–7) are optimal for short-term storage .

Comparative Analysis

Q. How do structural analogs of 6-amino-2-hydroxyquinazoline-4-carbonitrile differ in their mechanisms of action against cancer cell lines?

Analogs with electron-withdrawing groups (e.g., -NO) exhibit enhanced pro-apoptotic activity via caspase-3 activation, while electron-donating groups (e.g., -OCH) improve membrane permeability. Comparative transcriptomics (RNA-seq) and proteomics (LC-MS/MS) reveal pathway-specific effects (e.g., PI3K/AKT vs. MAPK inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.